molecular formula C9H6ClNO2 B3157153 1,2-Benzisoxazol-3-ylacetyl chloride CAS No. 84637-43-4

1,2-Benzisoxazol-3-ylacetyl chloride

Cat. No.: B3157153
CAS No.: 84637-43-4
M. Wt: 195.6 g/mol
InChI Key: KQCFJNRUTPMOID-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-3-ylacetyl chloride is an organic compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 g/mol It belongs to the class of acyl chlorides and is characterized by the presence of a benzisoxazole ring attached to an acetyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisoxazol-3-ylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,2-benzisoxazole with acetyl chloride in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazol-3-ylacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 1,2-benzisoxazole-3-acetic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane, chloroform, and toluene are often employed to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from the reactions of this compound include amides, esters, thioesters, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Benzisoxazol-3-ylacetyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-3-ylacetyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups into molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A structurally related compound with a benzoxazole ring, used in the synthesis of pharmaceuticals and agrochemicals.

    Benzisoxazole: Another related compound with a benzisoxazole ring, known for its biological activities and applications in medicinal chemistry.

    Acetyl Chloride: A simpler acyl chloride used in a wide range of acylation reactions.

Uniqueness

1,2-Benzisoxazol-3-ylacetyl chloride is unique due to the presence of both the benzisoxazole ring and the acetyl chloride group, which confer specific reactivity and functional properties. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in scientific research.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCFJNRUTPMOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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